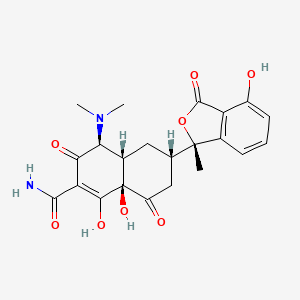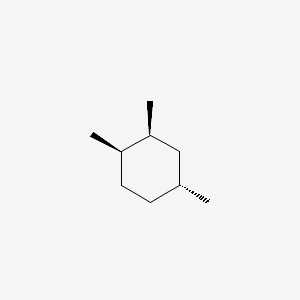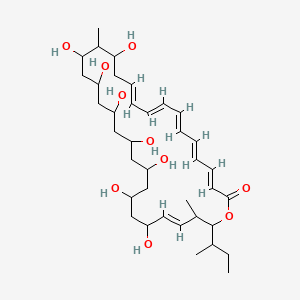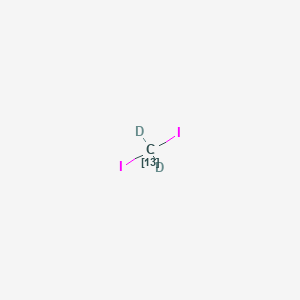
异四环素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isotetracycline is a member of the tetracycline family of antibiotics, which are widely used in both clinical and research settings. It is a broad-spectrum antibiotic that has been shown to be effective against a wide range of bacterial pathogens.
科学研究应用
Antibacterial Applications
Isotetracycline, like other tetracyclines, exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria . It’s one of the first broad-spectrum, well-tolerated, and easy-to-administer antibiotics .
Treatment of Infectious Diseases
Isotetracycline is effective against various infectious diseases such as plague, cholera, typhoid, syphilis, Legionnaire’s disease, and anthrax . It’s also used to treat malaria, Lyme disease, tuberculosis, Rocky Mountain spotted fever, and leprosy .
Genome Mining
In scientific research, isotetracycline plays a role in genome mining. Researchers have developed a genome mining strategy using a TetR/MarR-transporter, a pair of common resistance enzymes in tetracycline biosynthesis, as probes to find potential tetracycline gene clusters in the actinobacteria genome database .
Discovery of New Antibiotics
The study of isotetracycline has led to the discovery of new antibiotics. For instance, the research on tetracycline biosynthesis resulted in the isolation and characterization of a novel tetracycline, hainancycline .
Study of Resistance Mechanisms
The presence of tetracycline-resistant pathogens limits the use of these agents in treatment of disease. Tetracycline resistance is often due to the acquisition of new genes, which code for energy-dependent efflux of tetracyclines or for a protein that protects bacterial ribosomes from the action of tetracyclines . Studying isotetracycline can help understand these resistance mechanisms.
Synthesis Research
Since the structure elucidation by Robert Woodward, Lloyd Hillyard Conover, and others in the 1950s, tetracyclines have become preferred targets for natural product synthesis . The study of isotetracycline contributes to the development of new synthesis methods.
作用机制
Target of Action
Isotetracycline, like other tetracycline antibiotics, primarily targets bacterial cells . The primary targets are the 30S ribosomal subunits of the bacteria . These subunits play a crucial role in protein synthesis, which is vital for bacterial growth and survival .
Mode of Action
Isotetracycline exerts its antibacterial effect by binding reversibly to the bacterial 30S ribosomal subunit . This binding prevents the incoming aminoacyl-tRNA from attaching to the ribosome acceptor site, thereby interfering with protein synthesis . It also binds to some extent to the bacterial 50S ribosomal subunit and may alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .
Biochemical Pathways
The primary biochemical pathway affected by isotetracycline is the protein synthesis pathway in bacteria . By inhibiting this pathway, isotetracycline prevents the bacteria from producing essential proteins, leading to a halt in bacterial growth . The downstream effects include disruption of various cellular functions and eventual death of the bacteria .
Pharmacokinetics
Tetracyclines, in general, are known for their broad-spectrum activity and are absorbed well in the gastrointestinal tract . They are distributed widely in body tissues and fluids, metabolized in the liver, and excreted primarily in urine . These properties impact the bioavailability of isotetracycline, determining its effectiveness in treating infections.
Result of Action
The molecular effect of isotetracycline involves the disruption of protein synthesis, leading to a halt in bacterial growth . On a cellular level, this can cause changes in the bacterial cell membrane and leakage of intracellular components . The overall result is a bacteriostatic effect, where the growth of bacteria is inhibited, allowing the immune system to eliminate the infection .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of isotetracycline. For instance, the presence of isotetracycline in the environment can lead to the development of antibiotic-resistant bacteria . Moreover, ineffective wastewater treatment systems can lead to antibiotic contamination of the food chain, potentially affecting human health . Therefore, proper management and disposal of isotetracycline are crucial to minimize its environmental impact and maintain its efficacy.
属性
IUPAC Name |
(4S,4aS,6S,8aR)-4-(dimethylamino)-1,8a-dihydroxy-6-[(1S)-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-21(10-5-4-6-12(25)14(10)20(30)32-21)9-7-11-16(24(2)3)17(27)15(19(23)29)18(28)22(11,31)13(26)8-9/h4-6,9,11,16,25,28,31H,7-8H2,1-3H3,(H2,23,29)/t9-,11-,16-,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFMFLWQGROEOB-GTCCLLRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)O)C(=O)O1)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2=C(C(=CC=C2)O)C(=O)O1)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 101664527 | |
Q & A
Q1: Can isotetracycline inhibit enzymes like tetracycline antibiotics?
A: While isotetracycline is generally considered inactive as an antibiotic, research shows it can inhibit the metalloflavoenzyme NADH-cytochrome c oxidoreductase []. This inhibition is thought to occur, at least partially, through the chelation of enzyme-bound metal, similar to the proposed mechanism for tetracycline antibiotics []. The potential chelation sites on isotetracycline are believed to be the C-11 to C-12 chromophore or the C-1, C-2, C-3 region involving the 2-carboxamide group [].
Q2: Does the structure of isotetracycline impact its ability to inhibit enzymes compared to tetracyclines?
A: Modifications to the isotetracycline structure, particularly at the 2-carboxamide substituent and the 4-dimethylamino group, have been observed to diminish its inhibitory effect on NADH-cytochrome c oxidoreductase []. This observation mirrors the structure-activity relationships seen with tetracycline antibiotics, suggesting that these specific structural features are crucial for the inhibitory activity of both tetracyclines and isotetracycline [].
Q3: What is the significance of isotetracycline being able to bind to targets and inhibit enzymes despite being a degradation product?
A: The ability of isotetracycline to bind to targets like TetR and inhibit enzymes like NADH-cytochrome c oxidoreductase raises important questions about its potential biological activity [, ]. Although considered inactive as an antibiotic, its interaction with these targets could have unforeseen consequences. Further research is needed to investigate these interactions thoroughly and determine if isotetracycline possesses any significant biological activity or side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)



